

Spectral Data Analysis of 1-Trimethylsilyl-1,2,4-triazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Trimethylsilyl-1,2,4-triazole

Cat. No.: B101942

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This in-depth technical guide provides a comprehensive overview of the spectral data for **1-trimethylsilyl-1,2,4-triazole**, a versatile organosilicon compound with applications in pharmaceuticals and agrochemicals.^[1] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

1-Trimethylsilyl-1,2,4-triazole (CAS Number: 18293-54-4) possesses a molecular formula of $C_5H_{11}N_3Si$ and a molecular weight of 141.25 g/mol.^{[2][3]} The structure features a trimethylsilyl group attached to a nitrogen atom of the 1,2,4-triazole ring. This silylation enhances the stability and solubility of the triazole moiety.^[1] It is a moisture-sensitive compound, necessitating handling and storage under inert conditions.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-trimethylsilyl-1,2,4-triazole**.^[4]

¹H NMR Spectral Data

The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The expected chemical shifts (δ) are summarized in the table below.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Si-(CH ₃) ₃	~0.4	Singlet	9H
Triazole-H (C ₃ -H)	~8.0	Singlet	1H
Triazole-H (C ₅ -H)	~8.5	Singlet	1H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The confirmed chemical shifts for **1-trimethylsilyl-1,2,4-triazole** are provided below.^[5]

Carbon Assignment	Chemical Shift (ppm)
Si-(CH ₃) ₃	-1.5
Triazole-C ₃	144.1
Triazole-C ₅	151.7

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of silylated azoles is as follows:^{[6][7][8]}

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-trimethylsilyl-1,2,4-triazole** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.
- **Instrument Setup:** The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- **Data Acquisition:**
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, use proton decoupling to simplify the spectrum and enhance sensitivity.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

The expected characteristic absorption bands for **1-trimethylsilyl-1,2,4-triazole** are listed below.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3100	C-H stretch (aromatic)	Medium
~2960, ~2900	C-H stretch (aliphatic, Si-CH ₃)	Medium-Strong
~1540	C=N stretch (triazole ring)	Medium
~1250	Si-C stretch	Strong
~1070	Triazole ring vibration	Medium
~840, ~760	Si-C bend	Strong

Note: The values are based on typical vibrational frequencies for organosilicon compounds and 1,2,4-triazoles.^{[1][2][9]}

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an FT-IR spectrum:^{[10][11][12]}

- Sample Preparation: The spectrum can be obtained using a neat liquid sample between two KBr plates or as a thin film on a single KBr plate. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of **1-trimethylsilyl-1,2,4-triazole** is expected to show a molecular ion peak ($[M]^+$) at m/z 141. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the triazole ring.

m/z	Proposed Fragment Ion
141	$[M]^+$
126	$[M - \text{CH}_3]^+$
73	$[\text{Si}(\text{CH}_3)_3]^+$
69	$[\text{C}_2\text{H}_3\text{N}_3]^+$ (Triazole)

Note: The fragmentation pattern is proposed based on the known behavior of trimethylsilyl compounds and 1,2,4-triazoles under mass spectrometric conditions.[\[13\]](#)

Experimental Protocol for Mass Spectrometry

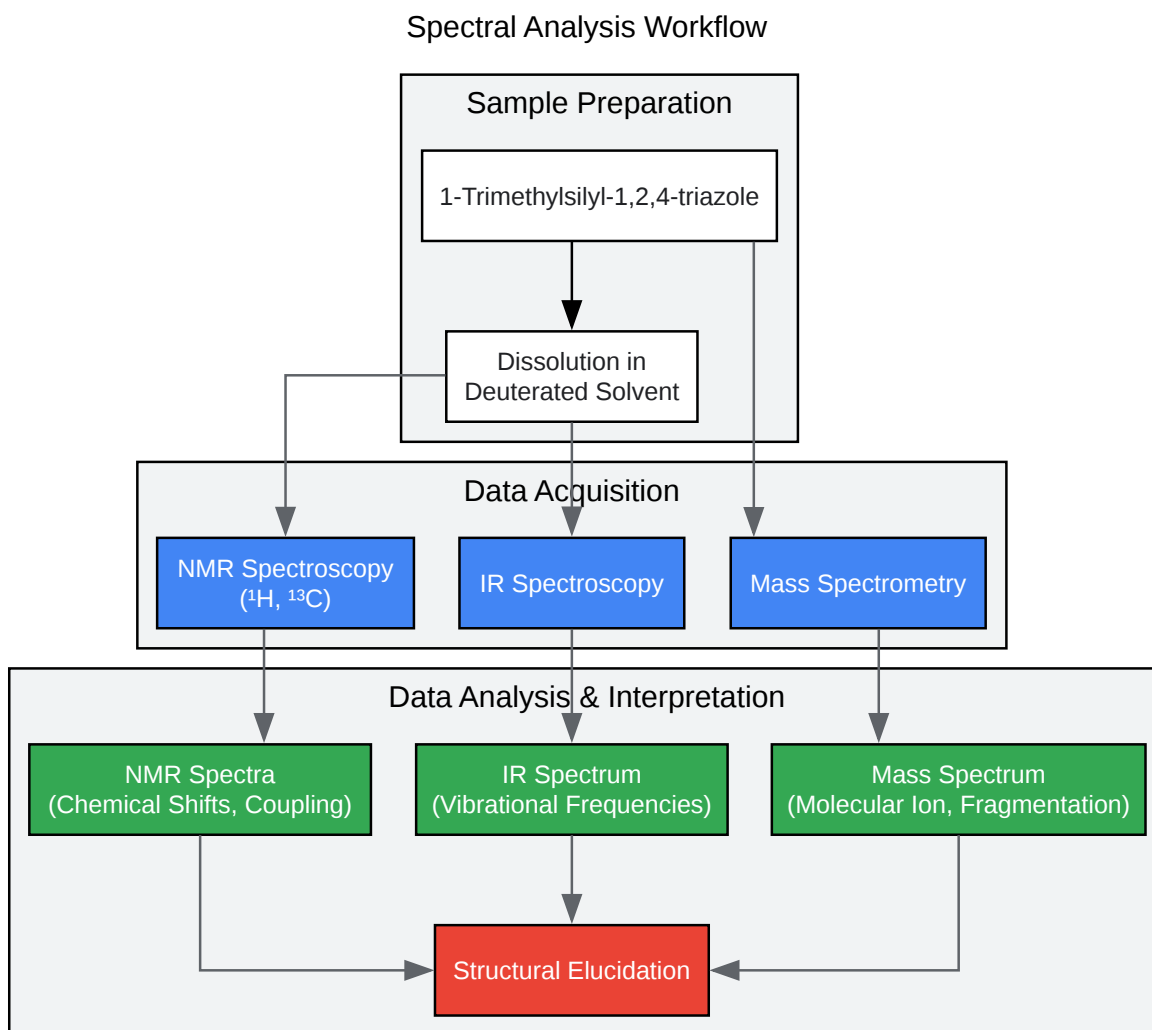
A general protocol for acquiring a mass spectrum is as follows:[\[13\]](#)[\[14\]](#)

- Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for volatile compounds.

- Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The logical flow from sample preparation to data interpretation in spectral analysis is crucial for obtaining reliable results.



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Caption: A logical workflow for the spectral analysis of **1-trimethylsilyl-1,2,4-triazole**.

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